molecular formula C24H25N7 B3414071 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine CAS No. 946289-39-0

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine

Cat. No.: B3414071
CAS No.: 946289-39-0
M. Wt: 411.5 g/mol
InChI Key: UQUMUBIIMVFXGD-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pteridine core: Starting from a suitable pyrimidine derivative, the pteridine core can be synthesized through cyclization reactions.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pteridine intermediate with 4-benzylpiperazine.

    Attachment of the 4-methylphenyl group: The final step includes the coupling of the 4-methylphenyl group to the pteridine core, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine: Lacks the 4-methyl group on the phenyl ring.

    2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methyl group on the phenyl ring in 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to molecular targets.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-18-7-9-20(10-8-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMUBIIMVFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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